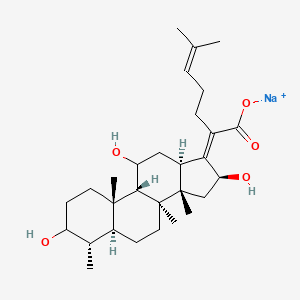

7-去氨甲酰基-17-氨基格尔德霉素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

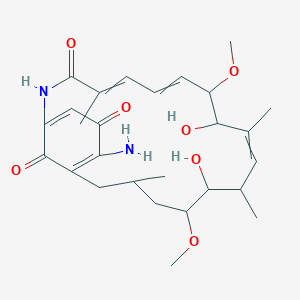

19-amino-9,13-dihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaene-3,20,22-trione is a derivative of geldanamycin, a benzoquinone ansamycin antibiotic produced by the bacterium Streptomyces hygroscopicus. This compound is known for its role as an inhibitor of heat shock protein 90 (Hsp90), a chaperone protein involved in the folding and stabilization of other proteins. The inhibition of Hsp90 disrupts the function of several proteins that are essential for the growth and survival of cancer cells .

科学研究应用

作用机制

Target of Action

The primary target of 7-Descarbamoyl 17-Amino Geldanamycin is Heat Shock Protein 90 (Hsp90) . Hsp90 is a molecular chaperone that plays a crucial role in the regulation of the cell cycle, cell growth, cell survival, apoptosis, angiogenesis, and oncogenesis .

Mode of Action

7-Descarbamoyl 17-Amino Geldanamycin inhibits the function of Hsp90 by binding to its unusual ADP/ATP-binding pocket . This interaction disrupts the normal functioning of Hsp90, leading to changes in the cell cycle, cell growth, and other cellular processes .

Biochemical Pathways

The inhibition of Hsp90 by 7-Descarbamoyl 17-Amino Geldanamycin affects multiple biochemical pathways. Hsp90 client proteins, which play important roles in various cellular processes, are destabilized and degraded when Hsp90 is inhibited . This can lead to downstream effects such as disruption of cell growth and induction of apoptosis .

Pharmacokinetics

It is known that the compound is an intermediate in the preparation of 17- (allylamino)geldanamycin (17aag) metabolites

Result of Action

The inhibition of Hsp90 by 7-Descarbamoyl 17-Amino Geldanamycin leads to the degradation of proteins that are mutated or overexpressed in tumor cells . This can result in the disruption of cell growth and induction of apoptosis, potentially leading to the suppression of tumor growth .

生化分析

Biochemical Properties

It is known to be involved in the preparation of 17- (Allylamino)geldanamycin (17AAG) metabolites

Cellular Effects

It is known that geldanamycin, a related compound, inhibits the function of Heat Shock Protein 90 (HSP90), causing selective degradation of several intracellular proteins regulating processes such as proliferation, cell cycle regulation, and prosurvival signaling cascades

Molecular Mechanism

It is known that geldanamycin, a related compound, inhibits the function of HSP90 by binding to the unusual ADP/ATP-binding pocket of the protein

Temporal Effects in Laboratory Settings

It is known that geldanamycin and its analogues can induce cytotoxicity and enhance the radiation response of tumor cells in a time-dependent manner

Metabolic Pathways

It is known that geldanamycin, a related compound, is involved in the assembly of 3-amino-5-hydroxybenzoic acid as a starter unit

准备方法

The synthesis of 19-amino-9,13-dihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaene-3,20,22-trione involves several steps, starting from geldanamycin. The key steps include the removal of the carbamoyl group and the introduction of an amino group at the 17th position. This can be achieved through a series of chemical reactions involving specific reagents and conditions. For example, the carbamoyl group can be removed using a strong base, and the amino group can be introduced using an amination reaction .

This may include the use of biocatalysts or engineered microbial strains to enhance yield and reduce production costs .

化学反应分析

19-amino-9,13-dihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaene-3,20,22-trione undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed are oxidized derivatives of the compound.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, leading to reduced derivatives.

Substitution: Substitution reactions involve replacing one functional group with another.

相似化合物的比较

19-amino-9,13-dihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaene-3,20,22-trione is similar to other geldanamycin derivatives, such as:

17-(Allylamino)geldanamycin (17AAG): Another Hsp90 inhibitor with similar anticancer properties.

17-Dimethylaminoethylamino-17-demethoxygeldanamycin (17-DMAG): A water-soluble derivative with improved pharmacokinetic properties.

7-O-descarbamoyl-7-hydroxygeldanamycin: A minor component produced by the gdmN disruption mutant of Streptomyces hygroscopicus.

The uniqueness of 19-amino-9,13-dihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaene-3,20,22-trione lies in its specific structural modifications, which may confer distinct biological activities and therapeutic potential compared to other derivatives .

属性

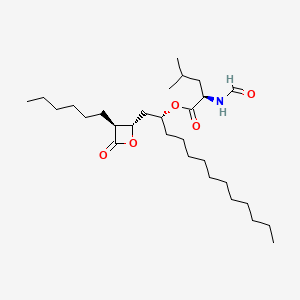

IUPAC Name |

19-amino-9,13-dihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaene-3,20,22-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N2O7/c1-14-10-18-23(28)20(30)13-19(26(18)33)29-27(34)15(2)8-7-9-21(35-5)24(31)16(3)12-17(4)25(32)22(11-14)36-6/h7-9,12-14,17,21-22,24-25,31-32H,10-11,28H2,1-6H3,(H,29,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHAJOLMHIBHDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)C)OC)O)C)C)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B1141128.png)